

Inferred Characteristics of 2-Chlorothiazole-5-thiol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorothiazole

Cat. No.: B1198822

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the inferred chemical and biological characteristics of **2-Chlorothiazole-5-thiol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of information from closely related analogues and properties inferred from established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Identification

2-Chlorothiazole-5-thiol is a heterocyclic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms. The structure is characterized by a chlorine atom substituted at the 2-position and a thiol (-SH) group at the 5-position.[1][2]

Identifier	Value
IUPAC Name	2-chloro-1,3-thiazole-5-thiol[1]
Molecular Formula	C ₃ H ₂ CINS ₂ [1]
SMILES	C1=C(SC(=N1)Cl)S[1]
InChI	InChI=1S/C3H2CINS2/c4-3-5-1-2(7)6-3/h1,7H[1]

Physicochemical Properties (Inferred and from Analogues)

Direct quantitative data for **2-Chlorothiazole-5-thiol** is not readily available. The following table summarizes key physicochemical properties of highly similar compounds, "**2-Chlorothiazole**" and "**2-Chlorothiazole-5-carboxylic acid**," to provide an estimated profile for the target compound.[\[1\]](#)

Property	2-Chlorothiazole	2-Chlorothiazole-5-carboxylic acid	2-Chlorothiazole-5-thiol (Inferred)
Molecular Weight	119.57 g/mol [1] [3]	163.58 g/mol [1]	~151.63 g/mol [1]
Melting Point	85 °C	164.8-165.0 °C [1] [4]	Likely a solid at room temperature with a melting point between that of the two analogues. [1]
Boiling Point	145 °C	370.2 °C at 760 mmHg [1] [4]	Expected to have a boiling point higher than 2-chlorothiazole due to the thiol group's ability to form hydrogen bonds. [1]
Physical Form	Clear liquid	Solid [4]	Likely a solid. [1]
Solubility	Soluble in ether	(Not specified)	Expected to be soluble in polar organic solvents. [1]

Reactivity Profile

The reactivity of **2-Chlorothiazole-5-thiol** is primarily determined by the electrophilic nature of the chlorinated thiazole ring and the nucleophilic character of the thiol group.[\[1\]](#)

Thiol Group Reactivity: The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile.[\[1\]](#) This makes it susceptible to a variety of reactions:

- S-Alkylation and S-Acylation: The thiolate readily participates in alkylation and acylation reactions.[\[1\]](#)[\[5\]](#)
- Michael Addition: It can undergo Michael addition reactions.[\[1\]](#)
- Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.[\[1\]](#)

Thiazole Ring Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. The reactivity of halogens on the thiazole ring is position-dependent and can be influenced by the nature of the nucleophile.[\[1\]](#)

Experimental Protocols

Synthesis of 2-Chlorothiazole-5-thiol

A common synthetic route to **2-Chlorothiazole-5-thiol** starts from the commercially available 2,3-dichloropropene.[\[6\]](#)

Stage 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

- In a three-necked flask, sodium thiocyanate and tetrabutylammonium bromide are mixed in toluene.[\[6\]](#)
- 2,3-dichloropropene is added dropwise to the stirred mixture.[\[6\]](#)
- The mixture is heated, resulting in the formation of 2-chloroallyl isothiocyanate.[\[6\]](#)
- After cooling, dichloromethane is added, and the mixture is cooled further in an ice bath.[\[6\]](#)
- Sulfuryl chloride is added dropwise while maintaining a low temperature.[\[6\]](#)
- The reaction is stirred at room temperature to yield 2-chloro-5-(chloromethyl)thiazole.[\[6\]](#)

Stage 2: Conversion to **2-Chlorothiazole-5-thiol**

Two common methods for this conversion are:

- Method A: Reaction with Sodium Hydrosulfide
 - Dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable solvent like ethanol.[5]
 - Add an aqueous solution of sodium hydrosulfide (NaSH).[5]
 - Reflux the mixture and monitor by thin-layer chromatography (TLC).[5]
 - After completion, cool the mixture, remove the solvent, and acidify the residue to precipitate the thiol.[5]
 - Filter, wash with cold water, and dry the product.[5]
- Method B: Reaction with Thiourea followed by Hydrolysis
 - Dissolve 2-chloro-5-(chloromethyl)thiazole and thiourea in ethanol and reflux for 2-4 hours, monitoring by TLC.[6]
 - Cool the mixture to room temperature; the isothiouronium salt may precipitate.[6]
 - Add an aqueous solution of sodium hydroxide to the mixture and reflux for 2-3 hours.[6]
 - Cool the reaction in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.[6]
 - Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[6]
 - Concentrate the solution to obtain the crude product, which can be further purified by column chromatography.[6]

S-Alkylation of 2-Chlorothiazole-5-thiol

- To a stirred solution of **2-Chlorothiazole-5-thiol** in a suitable solvent (e.g., DMF, acetone, or ethanol), add a base such as potassium carbonate or triethylamine at room temperature.[5]

- Add the alkyl halide dropwise and continue stirring until the reaction is complete, as monitored by TLC.
- The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the 2-chloro-5-(alkylthio)thiazole derivative.[5]

Oxidation to 2-Chlorothiazole-5-sulfonyl Chloride

- Suspend **2-Chlorothiazole-5-thiol** in a mixture of acetic acid and water and cool in an ice-water bath.[5]
- Bubble chlorine gas through the suspension or add a chlorinating agent like sulfonyl chloride. [5]
- Monitor the reaction by TLC.
- Pour the reaction mixture onto ice and extract the product with an organic solvent.[5]
- Wash the organic layer with sodium bicarbonate solution and brine, then dry and evaporate the solvent.[5]

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **2-Chlorothiazole-5-thiol** is limited, its chemical structure suggests potential for biological effects, likely through covalent modification of biomolecules.[2]

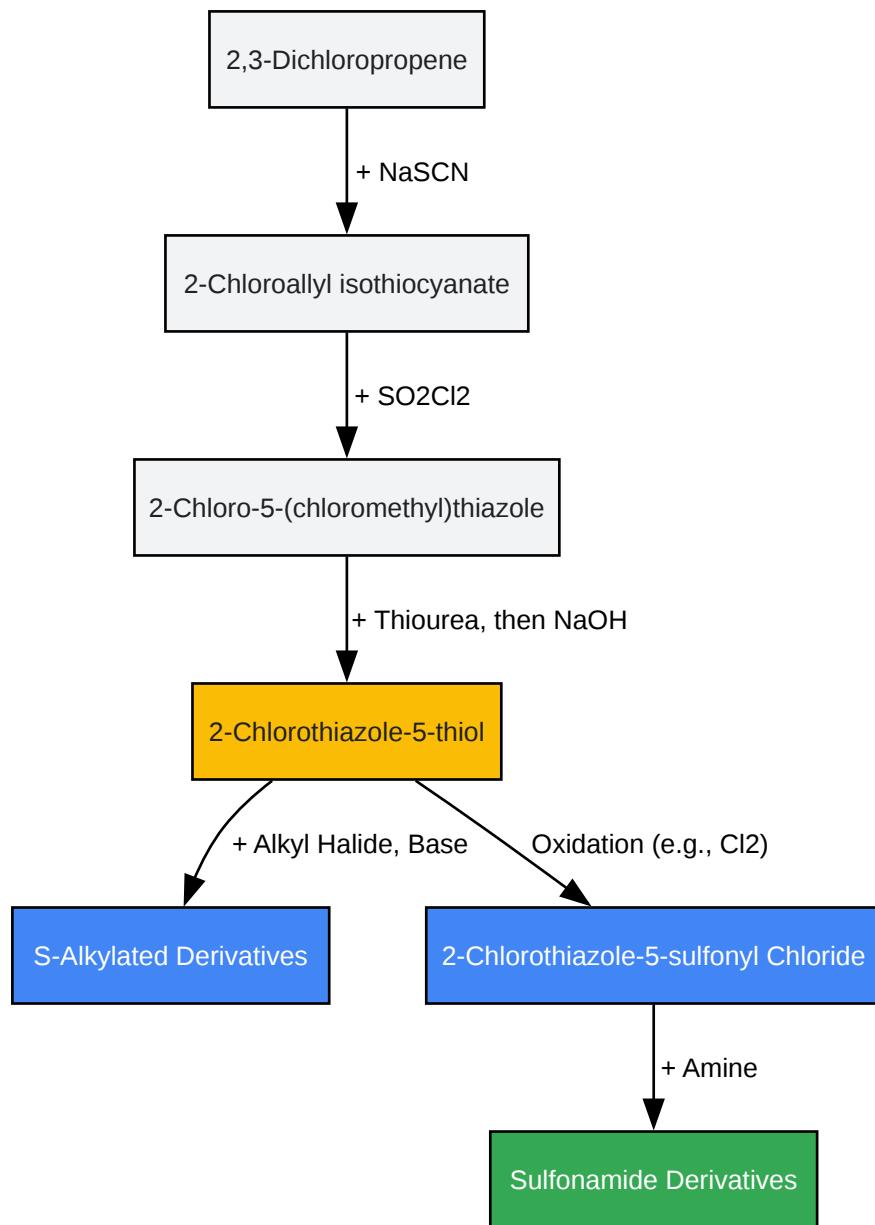
Hypothesized Mechanism of Action: The thiol group can act as a potent nucleophile, potentially reacting with cysteine residues in proteins through thiol-disulfide exchange or nucleophilic aromatic substitution.[2] Such modifications can alter protein structure and function, leading to a biological response.[2]

Potential Signaling Pathway Interactions:

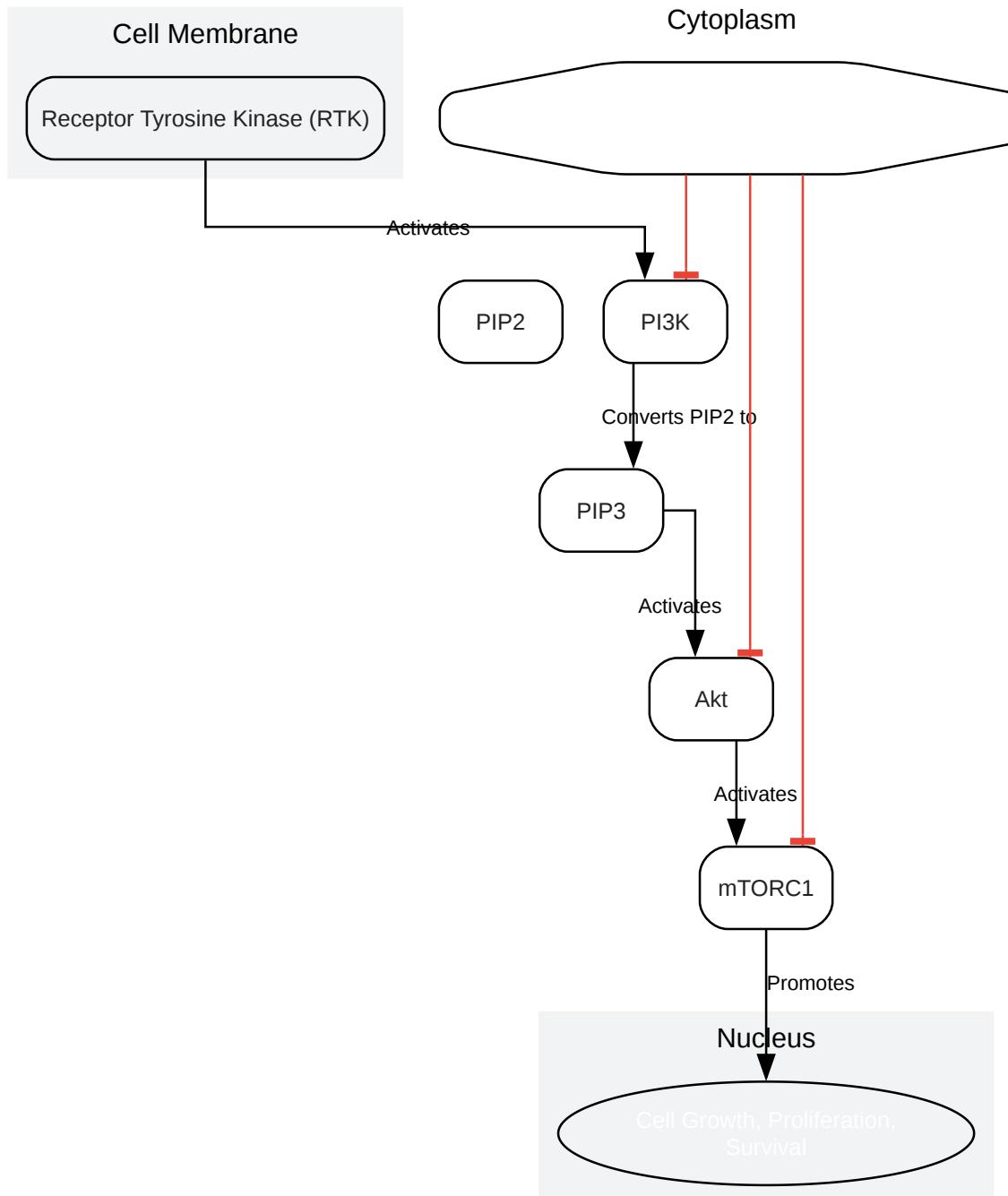
- PI3K/Akt/mTOR Pathway: Thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival and is often dysregulated in cancer.[\[6\]](#)
- Nrf2 Pathway: Due to its potential thiol reactivity, **2-Chlorothiazole-5-thiol** could hypothetically act as an activator of the Nrf2 pathway.[\[2\]](#) Thiol-reactive compounds can modify cysteine residues on Keap1, leading to the activation of Nrf2 and the expression of antioxidant and cytoprotective genes.[\[2\]](#)
- Kinase Inhibition: The 2-aminothiazole core, which can be derived from **2-chlorothiazole** precursors, is a key pharmacophore in many kinase inhibitors, such as Dasatinib, which targets BCR-ABL and Src family kinases.[\[7\]](#)
- Antimicrobial and Carbonic Anhydrase Inhibition: Thiazole derivatives have also shown broad-spectrum antimicrobial activity and potential as carbonic anhydrase inhibitors.[\[7\]](#)

Visualizations

Synthesis Workflow for 2-Chlorothiazole-5-thiol and Derivatives

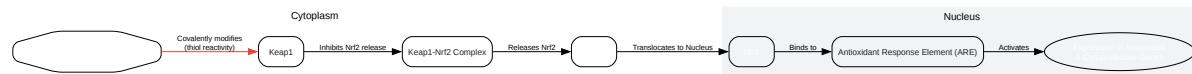
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Caption: Synthetic workflow for **2-chlorothiazole-5-thiol** and its derivatives.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

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Caption: Hypothesized activation of the Nrf2 pathway by **2-Chlorothiazole-5-thiol**.

Safety Information

Specific safety data for **2-Chlorothiazole-5-thiol** is not available. However, based on data for related compounds like 2-Chloro-5-(chloromethyl)thiazole, caution should be exercised.[\[1\]](#) Related compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[\[1\]](#) It is reasonable to assume that **2-Chlorothiazole-5-thiol** may exhibit similar hazardous properties.[\[1\]](#) Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this chemical.[\[1\]](#) Work should be conducted in a well-ventilated fume hood.[\[1\]](#) The compound is also likely to have a strong, unpleasant odor characteristic of thiols.[\[8\]](#) To minimize degradation, it should be stored in a cool, dark, and dry place under an inert atmosphere.[\[8\]](#)

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